molecular formula C19H11BrN2O3 B5480948 (2E)-2-(4-bromophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile

(2E)-2-(4-bromophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile

Cat. No.: B5480948
M. Wt: 395.2 g/mol
InChI Key: WIMDTDVAOKBCKO-PTNGSMBKSA-N
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Description

(2E)-2-(4-bromophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile is an organic compound characterized by its complex structure, which includes a bromophenyl group, a nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-bromophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.

    Attachment of the nitrophenyl group: This can be done through nitration reactions using nitric acid or other nitrating agents.

    Formation of the enenitrile group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-bromophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-2-(4-bromophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (2E)-2-(4-bromophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The bromophenyl and nitrophenyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine atoms.

    3-Bromo-5-fluoropyridine-2-carboxylic acid: Contains bromine and fluorine atoms on a pyridine ring.

Uniqueness

(2E)-2-(4-bromophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile is unique due to the combination of its bromophenyl, nitrophenyl, and furan groups, which confer distinct chemical and biological properties not found in simpler compounds like dichloroaniline or 3-bromo-5-fluoropyridine-2-carboxylic acid.

Properties

IUPAC Name

(E)-2-(4-bromophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrN2O3/c20-16-6-4-13(5-7-16)15(12-21)11-18-8-9-19(25-18)14-2-1-3-17(10-14)22(23)24/h1-11H/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMDTDVAOKBCKO-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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